Methyl 2-amino-3-oxobutanoate hydrochloride
Overview
Description
Methyl 2-amino-3-oxobutanoate hydrochloride is a chemical compound with the molecular formula C5H10ClNO3 and a molecular weight of 167.59 g/mol . This compound is commonly used in scientific research and has applications in various fields such as pharmaceuticals, organic synthesis, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-oxobutanoate hydrochloride can be synthesized through the alkylation of enolate ions. . The enolate ion is generated by treating ethyl acetoacetate with a base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-oxobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino compounds .
Scientific Research Applications
Methyl 2-amino-3-oxobutanoate hydrochloride is extensively used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biochemistry: It is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It undergoes enzymatic reactions that lead to the formation of various metabolites, which play crucial roles in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-oxobutanoate
- Methyl 2-amino-3-oxopentanoate
- Ethyl 2-amino-3-oxopentanoate
Uniqueness
Methyl 2-amino-3-oxobutanoate hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .
Properties
IUPAC Name |
methyl 2-amino-3-oxobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-3(7)4(6)5(8)9-2;/h4H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXUEXDOVYLHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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